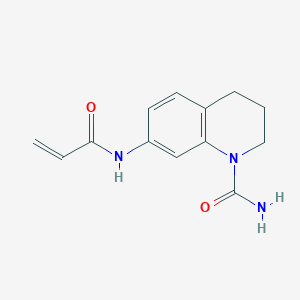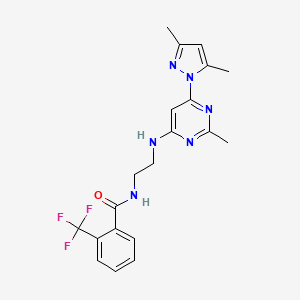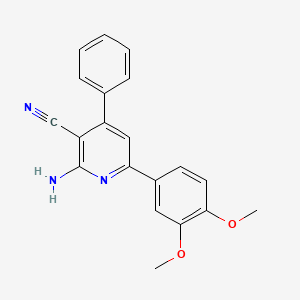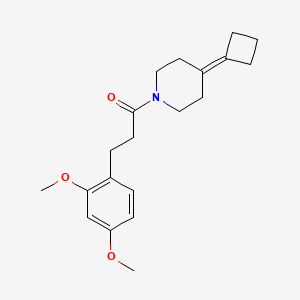
7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide, also known as PDQ, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of quinoline carboxamides and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in the replication and transcription of DNA. This inhibition leads to the accumulation of DNA damage and the induction of cell death.
Biochemical and Physiological Effects:
7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide in lab experiments is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide. One area of research is the development of more effective synthesis methods for 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide, which could improve its availability and reduce its cost. Another area of research is the investigation of the potential use of 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide in combination with other drugs or therapies, which could enhance its anti-cancer or neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide and its potential use in the treatment of cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide involves the reaction of 2-amino-1,2,3,4-tetrahydroquinoline with acryloyl chloride in the presence of a base. This reaction leads to the formation of the intermediate product, 7-(acryloylamino)-3,4-dihydro-2H-quinoline-1-carboxamide, which is then reduced to 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide has been widely studied for its potential use in scientific research. It has been shown to have anti-cancer properties, and has been investigated as a potential treatment for a range of cancers, including breast cancer, lung cancer, and colon cancer. 7-(Prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
7-(prop-2-enoylamino)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-12(17)15-10-6-5-9-4-3-7-16(13(14)18)11(9)8-10/h2,5-6,8H,1,3-4,7H2,(H2,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJRHKICPXINEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCCN2C(=O)N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Prop-2-enamido)-1,2,3,4-tetrahydroquinoline-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2659632.png)
![Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2659633.png)

![N-(3-chloro-4-fluorophenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659635.png)


![5-[(4-Chlorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2659640.png)

![N-(2-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2659644.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2659648.png)
![4-cyclohexyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2659649.png)
![3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2659651.png)
